molecular formula C11H12ClF3N2O3S B4458617 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4458617
M. Wt: 344.74 g/mol
InChI Key: HMZOZMYLPFIRRO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and methylsulfonyl groups attached to a phenyl ring

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Further studies would be needed to determine its biological activity and potential therapeutic uses .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for information on its potential hazards .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Its synthesis and characterization could also be optimized to improve its yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[4-chloro-3-(trifluoromethyl)phenyl]-methylsulfonamide, which is then further reacted with chloroacetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-aminoacetamide
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methylsulfonyl]acetamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both methylsulfonyl and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O3S/c1-17(21(2,19)20)6-10(18)16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZOZMYLPFIRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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